![molecular formula C13H15F3N2O2 B7556715 N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, also known as TFB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Mecanismo De Acción
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide works by binding to a specific protein target, inhibiting its activity. This protein target is involved in a number of cellular processes, including cell growth and division, inflammation, and immune response. By inhibiting this protein target, N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can potentially disrupt these cellular processes, leading to therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide are complex and varied. N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects, as well as anti-tumor effects. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide in lab experiments is its high affinity for a specific protein target. This makes it a useful tool for studying the function of this protein target in cellular processes. However, the complex synthesis method for N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can make it difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the study of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide. One area of research could focus on the development of new drugs based on the structure of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide. Another area of research could focus on the identification of new protein targets for N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, potentially leading to the development of new therapeutic applications. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, potentially leading to the development of new treatments for a variety of diseases and disorders.
Conclusion
In conclusion, N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, or N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its high affinity for a specific protein target makes it a promising candidate for the development of new drugs. While the complex synthesis method for N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can make it difficult to obtain in large quantities, there are a number of potential future directions for the study of this compound. Further research into the biochemical and physiological effects of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide could lead to the development of new treatments for a variety of diseases and disorders.
Métodos De Síntesis
The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide involves a multi-step process that begins with the preparation of the amine precursor. The precursor is then reacted with a trifluoromethyl ketone to form the final product. The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propiedades
IUPAC Name |
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-20-11-7-17-6-10(11)18-12(19)8-4-2-3-5-9(8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3,(H,18,19)/t10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGHTEKCNYRFDI-DTIOYNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC1NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

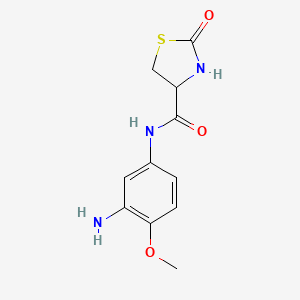
![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)

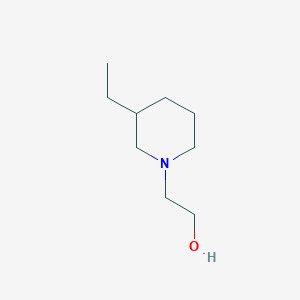

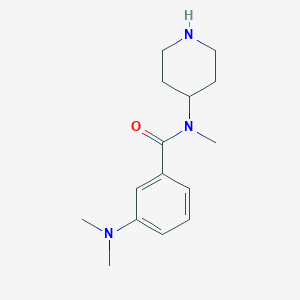
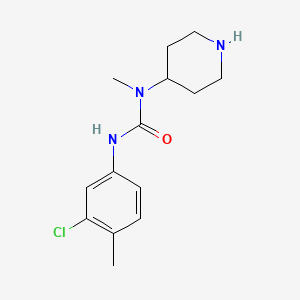

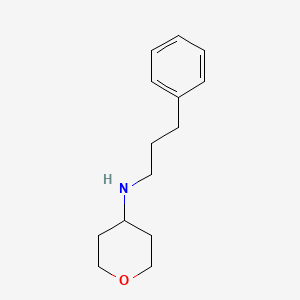

![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)
